molecular formula C13H13N3O B3051607 1-Phenyl-3-(pyridin-4-ylmethyl)urea CAS No. 35017-43-7

1-Phenyl-3-(pyridin-4-ylmethyl)urea

Cat. No.: B3051607
CAS No.: 35017-43-7
M. Wt: 227.26 g/mol
InChI Key: JNBHWDRNHXYUJA-UHFFFAOYSA-N
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Description

1-Phenyl-3-(pyridin-4-ylmethyl)urea is an organic compound with the molecular formula C13H13N3O. It is a derivative of urea, where the hydrogen atoms are replaced by phenyl and pyridinylmethyl groups.

Mechanism of Action

Target of Action

It has been subjected to in vitro antiproliferative screening against national cancer institute (nci)-60 human cancer cell lines , suggesting potential targets within these cancer cells.

Biochemical Pathways

Given its antiproliferative activity against various cancer cell lines , it can be inferred that the compound likely interacts with pathways involved in cell proliferation and survival.

Result of Action

1-Phenyl-3-(pyridin-4-ylmethyl)urea has demonstrated broad-spectrum antiproliferative activity against a panel of 60 human cancer cell lines . This suggests that the compound’s action results in the inhibition of cell proliferation, potentially leading to cell death.

Preparation Methods

The synthesis of 1-Phenyl-3-(pyridin-4-ylmethyl)urea typically involves the reaction of phenyl isocyanate with 4-pyridylmethylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The product is then purified using standard techniques like recrystallization or chromatography .

The key steps involve the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product .

Chemical Reactions Analysis

1-Phenyl-3-(pyridin-4-ylmethyl)urea undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

1-Phenyl-3-(pyridin-4-ylmethyl)urea has been extensively studied for its antiproliferative activity against various cancer cell lines. It has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for the development of new anticancer drugs .

In addition to its medicinal applications, this compound is also used in chemical research as a building block for the synthesis of more complex molecules.

Comparison with Similar Compounds

1-Phenyl-3-(pyridin-4-ylmethyl)urea can be compared with other similar compounds, such as:

    1-Phenyl-3-(4-pyridyl)urea: This compound has a similar structure but lacks the methyl group on the pyridine ring.

    1-Phenyl-3-(pyridin-3-ylmethyl)urea: This isomer has the pyridine ring attached at the 3-position instead of the 4-position.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

1-phenyl-3-(pyridin-4-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-13(16-12-4-2-1-3-5-12)15-10-11-6-8-14-9-7-11/h1-9H,10H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBHWDRNHXYUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308444
Record name 1-Phenyl-3-pyridin-4-ylmethyl-urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35017-43-7
Record name NSC204135
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204135
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenyl-3-pyridin-4-ylmethyl-urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-PHENYL-3-(4-PYRIDYLMETHYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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